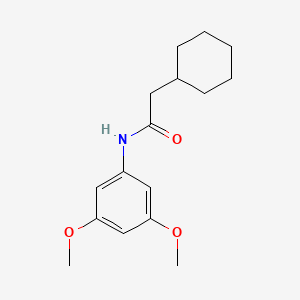
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide, also known as CX-516, is a potent and selective positive allosteric modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential use in improving cognitive function, particularly in the treatment of cognitive impairments associated with Alzheimer's disease and other forms of dementia.
Mécanisme D'action
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide works by binding to a specific site on the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic transmission and plasticity. By binding to this site, 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide enhances the activity of the receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
In addition to its effects on cognitive function, 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide for lab experiments is its potency and selectivity for the AMPA receptor. This makes it a useful tool for investigating the role of the AMPA receptor in various physiological and pathological processes. However, one limitation of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide is that it has a relatively short half-life in the body, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide. One area of interest is in the development of more potent and selective AMPA receptor modulators, which may have even greater therapeutic potential for the treatment of cognitive impairments. Another area of interest is in the use of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide in combination with other drugs or therapies, such as cholinesterase inhibitors or cognitive training, to further enhance cognitive function in patients with Alzheimer's disease and other forms of dementia. Finally, there is also interest in investigating the potential use of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide in other neurological and psychiatric disorders, such as schizophrenia and depression.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide involves several steps, including the reaction of cyclohexanone with nitromethane to form the corresponding nitro compound, which is then reduced to the amine using sodium borohydride. The amine is then reacted with 3,5-dimethoxybenzoyl chloride to form the final product.
Applications De Recherche Scientifique
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide has been the subject of numerous scientific studies, which have investigated its potential use in a variety of applications. One of the most promising areas of research has been in the treatment of cognitive impairments associated with Alzheimer's disease and other forms of dementia. Studies have shown that 2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide can improve cognitive function in animal models of Alzheimer's disease, and may have potential as a therapeutic agent for human patients.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-9-13(10-15(11-14)20-2)17-16(18)8-12-6-4-3-5-7-12/h9-12H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAXLJJBOZPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(3,5-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

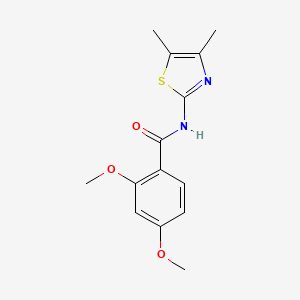
![3-(2-methoxyethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)

![5-(2-bromophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5721034.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
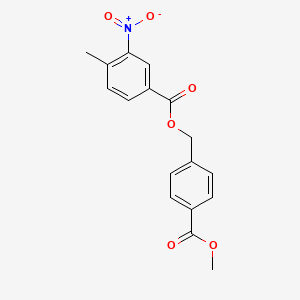
![N-(5-{[(2-furylmethyl)(methyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
![4-[2-(3-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5721061.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5721088.png)
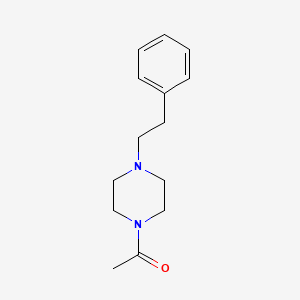

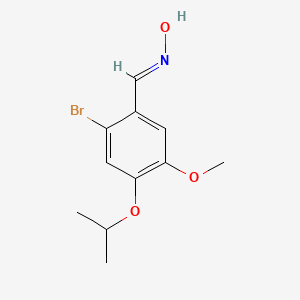
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)